molecular formula C18H17FN2O3 B11014369 1-(4-fluorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-fluorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

カタログ番号: B11014369
分子量: 328.3 g/mol
InChIキー: UWCUCMZJKSGJMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrrolidine-3-carboxamide class, characterized by a 5-oxopyrrolidine core substituted with a 4-fluorobenzyl group at position 1 and a 3-hydroxyphenyl carboxamide moiety at position 2. The 3-hydroxyphenyl group may enhance hydrogen-bonding interactions with enzymatic targets, while the 4-fluorobenzyl substituent contributes to lipophilicity and metabolic stability.

特性

分子式

C18H17FN2O3

分子量

328.3 g/mol

IUPAC名

1-[(4-fluorophenyl)methyl]-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17FN2O3/c19-14-6-4-12(5-7-14)10-21-11-13(8-17(21)23)18(24)20-15-2-1-3-16(22)9-15/h1-7,9,13,22H,8,10-11H2,(H,20,24)

InChIキー

UWCUCMZJKSGJMA-UHFFFAOYSA-N

正規SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)O

製品の起源

United States

準備方法

The synthesis of 1-(4-fluorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves multiple steps. One common method includes the following steps:

化学反応の分析

科学研究における用途

この化合物は、科学研究でいくつかの用途があります。

    化学: これは、有機合成におけるビルディングブロックとして、より複雑な分子の前駆体として使用されます。

    医学: 薬物候補としての使用など、その潜在的な治療的用途を調査するための研究が進められています。

    工業: これは、新素材や化学プロセスの開発に使用できます。

科学的研究の応用

The biological activity of 1-(4-fluorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can be attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical biological pathways.

Enzyme Inhibition

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on specific enzymes. For instance, docking studies suggest that it can bind effectively to the active sites of target enzymes, preventing substrate binding and inhibiting enzymatic activity.

StudyFindings
Enzyme InhibitionSignificant inhibition of enzyme activity at low micromolar concentrations
Binding AffinityEffective binding to active sites of target enzymes as per docking analysis

Therapeutic Applications

The potential therapeutic applications of this compound are extensive, particularly in the treatment of various diseases due to its ability to modulate biological pathways.

Anticancer Activity

Research indicates that 1-(4-fluorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide may exhibit anticancer properties. In experimental models, it has shown promising results against several cancer cell lines.

  • Case Study : A study focusing on the compound's anticancer activity reported significant growth inhibition in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neurological Disorders

Given its structural characteristics, this compound may also have implications in treating neurological disorders. Its interaction with neurotransmitter receptors could lead to new therapeutic strategies for conditions such as depression or anxiety.

作用機序

類似化合物の比較

1-(4-フルオロベンジル)-N-(3-ヒドロキシフェニル)-5-オキソピロリジン-3-カルボキサミドは、以下のような他の類似化合物と比較できます。

これらの化合物は構造的に類似していますが、特定の官能基と全体的な分子構造が異なっており、化学的性質と用途が異なる場合があります。

類似化合物との比較

Comparison with Structural Analogs

Core Structure Modifications

Compound 11 : (RS)-N-[(RS)-3,4-Dibenzyl-5-Oxoimidazolidin-1-yl]-1-(4-Fluorobenzyl)-5-Oxopyrrolidine-3-Carboxamide
  • Key Differences: Replaces the 3-hydroxyphenyl group with a dibenzyl-substituted imidazolidinone ring.
  • Activity : Exhibits HNE inhibition with moderate potency (34% yield in synthesis) .
Compound 17 : (RS)-N-[(RS)-4-Benzyl-5-Oxoimidazolidin-1-yl]-1-(4-Fluorobenzyl)-5-Oxopyrrolidine-3-Carboxamide
  • Key Differences: Features a monobenzyl-substituted imidazolidinone instead of the dibenzyl group in Compound 11.
  • Synthesis : Higher yield (71%) compared to Compound 11, suggesting improved synthetic accessibility .
Compound 16 : 2-(1-(5-Chloro-2-Hydroxyphenyl)-5-Oxopyrrolidine-3-Carbonyl)-N-Phenylhydrazine-1-Carbothioamide
  • Key Differences: Substitutes the 4-fluorobenzyl group with a 5-chloro-2-hydroxyphenyl ring and adds a thioamide-hydrazine side chain.
  • Structural Data : HRMS (ESI): m/z 423.0619 [M + H]+ .

Functional Group Variations

Compound 669696-94-0 : 1-{4-[2-(2-Fluoroanilino)-2-Oxoethoxy]Phenyl}-N-(4-Methoxybenzyl)-5-Oxo-3-Pyrrolidinecarboxamide
  • Key Differences: Replaces the 3-hydroxyphenyl group with a 4-methoxybenzyl moiety and introduces a 2-fluoroanilinoethoxy side chain. The methoxy group increases lipophilicity (logP ~3.5 estimated), while the ethoxy linker may improve solubility.
  • Activity: Not explicitly reported for HNE but structurally optimized for membrane permeability .
Thiadiazolyl Analogs : 1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide
  • Key Differences :
    • Substitutes the 3-hydroxyphenyl group with a 5-isopropyl-thiadiazolyl ring.
    • The thiadiazole heterocycle introduces sulfur-based interactions and may enhance selectivity for kinases or proteases.
  • Nomenclature: IUPAC name includes "5-(1-methylethyl)-1,3,4-thiadiazol-2-yl" .
SARS-CoV-2 Inhibitors : (R)-N-(4-Fluorobenzyl)-1-(1-(Naphthalen-1-yl)Ethyl)Piperidine-4-Carboxamide
  • Key Differences :
    • Replaces the pyrrolidine core with a piperidine ring and adds a naphthalene group.
    • Optimized for antiviral activity via interactions with SARS-CoV-2 main protease (M<sup>pro</sup>).
  • Activity : Reported to show "acceptable" inhibition in preliminary assays .
Indazole Derivatives : 1-[(4-Fluorophenyl)Methyl]-N-(Adamantan-1-yl)-1H-Indazole-3-Carboxamide
  • Key Differences :
    • Substitutes pyrrolidine with an indazole core and adds an adamantane group.
    • Adamantane enhances rigidity and may target viral entry mechanisms.
  • Application: Potential use in antiviral or anti-inflammatory therapies .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Target Yield/Synthetic Efficiency
Target Compound Pyrrolidine-5-one 4-Fluorobenzyl, 3-hydroxyphenyl HNE N/A
Compound 11 Imidazolidinone 3,4-Dibenzyl, 4-fluorobenzyl HNE 34% yield
Compound 17 Imidazolidinone 4-Benzyl, 4-fluorobenzyl HNE 71% yield
Compound 669696-94-0 Pyrrolidine-5-one 4-Methoxybenzyl, 2-fluoroanilinoethoxy Membrane permeability N/A
SARS-CoV-2 Inhibitor Piperidine Naphthalene, 4-fluorobenzyl SARS-CoV-2 M<sup>pro</sup> N/A

Research Findings and Trends

  • HNE Inhibitors : The 4-fluorobenzyl group is a conserved feature in HNE-targeted compounds, likely due to its balance of hydrophobicity and electronic effects. The 3-hydroxyphenyl group in the target compound may offer superior binding affinity compared to benzyl or methoxy-substituted analogs .
  • Synthetic Efficiency: Imidazolidinone derivatives (e.g., Compound 17) demonstrate higher yields than dibenzyl analogs, suggesting streamlined synthetic routes for scale-up .
  • Diverse Applications : Structural variations (e.g., thiadiazole, indazole) highlight the adaptability of the pyrrolidine-carboxamide scaffold for targeting enzymes, kinases, and viral proteases .

生物活性

1-(4-fluorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C18H17FN2O3
  • Molecular Weight : 328.3376 g/mol
  • CAS Number : 1144439-88-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the oxopyrrolidine framework. Notably, derivatives containing similar structures have been evaluated against multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae.

Table 1: Antimicrobial Activity of Oxopyrrolidine Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
1aStaphylococcus aureus>128 µg/mL
1bKlebsiella pneumoniae>128 µg/mL
2Acinetobacter baumannii64 µg/mL
3Pseudomonas aeruginosa32 µg/mL

The compounds were screened using broth microdilution techniques, revealing varying degrees of effectiveness against different strains. While some derivatives showed no activity, others exhibited promising results, indicating the potential for further development into effective antimicrobial agents .

Anticancer Activity

The anticancer potential of 1-(4-fluorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has been explored primarily through in vitro studies using human lung adenocarcinoma cell lines (A549).

Case Study: A549 Cell Line Evaluation

In a comparative study, the compound was tested alongside standard chemotherapeutics like cisplatin. The results indicated that:

  • The compound exhibited a structure-dependent anticancer activity.
  • Specific substitutions on the phenyl ring significantly enhanced activity, reducing A549 cell viability to as low as 61% compared to controls.

Table 2: Anticancer Activity Against A549 Cells

CompoundViability (%) after Treatment
Control (Cisplatin)50%
Compound A (4-dimethylamino)38%
Compound B (4-chlorophenyl)64%
Compound C (4-bromophenyl)61%

These findings suggest that modifications to the compound's structure can lead to enhanced anticancer properties, making it a candidate for further pharmacological exploration .

The mechanism by which these compounds exert their biological effects is still under investigation. However, preliminary studies suggest that they may induce apoptosis in cancer cells and inhibit bacterial growth by disrupting cell wall synthesis or function. More detailed mechanistic studies are required to elucidate these pathways fully.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(4-fluorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide?

The synthesis typically involves coupling the pyrrolidine-3-carboxylic acid core with substituted benzyl and aryl amine groups. For example, describes a procedure where 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is reacted with an imidazolidinone intermediate using coupling reagents like EDC·HCl and HOBt in the presence of triethylamine. The reaction proceeds under anhydrous conditions in dichloromethane or DMF, yielding the target compound in moderate to good yields (34–71%) . Purification is achieved via column chromatography, and structural confirmation relies on NMR and mass spectrometry .

Q. How is the structural integrity of this compound confirmed in academic research?

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method. Key NMR signals include:

  • ¹H NMR : Resonances for the 4-fluorobenzyl group (δ 6.93–7.07 ppm, aromatic protons), pyrrolidine ring protons (δ 2.63–3.81 ppm), and the 3-hydroxyphenyl moiety (δ 7.10–7.38 ppm) .
  • ¹³C NMR : Carbonyl signals at δ 171.79 ppm (pyrrolidinone) and δ 164.09 ppm (amide) confirm the core structure .
    High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity) are used for molecular weight verification and purity assessment .

Q. What preliminary biological activities have been reported for this compound?

The compound has been investigated as a human neutrophil elastase (HNE) inhibitor. demonstrates its role in blocking HNE activity, with IC₅₀ values in the micromolar range. Activity is attributed to the 4-fluorobenzyl group enhancing binding affinity to the enzyme’s hydrophobic pocket, while the 3-hydroxyphenyl moiety facilitates hydrogen bonding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s inhibitory potency against HNE?

SAR studies focus on modifying substituents:

  • Fluorobenzyl Group : Replacing 4-fluorobenzyl with 2,4-difluorobenzyl () increases steric bulk, improving enzyme interaction but reducing solubility.
  • Pyrrolidine Core : Introducing a methyl group at the pyrrolidine 4-position () enhances metabolic stability but may reduce binding affinity.
  • Hydroxyphenyl Group : Alkylation of the hydroxyl group (e.g., methoxy substitution) improves bioavailability but diminishes HNE inhibition due to loss of hydrogen bonding .
    Computational docking and MD simulations are recommended to validate these modifications .

Q. How can researchers address discrepancies in biological activity data across different assays?

Contradictions in IC₅₀ values often arise from assay conditions:

  • Enzyme Source : Recombinant HNE vs. purified human HNE may exhibit varying kinetics.
  • Buffer Composition : Ionic strength and pH (e.g., Tris-HCl vs. phosphate buffers) influence compound solubility and enzyme activity .
    Standardized protocols (e.g., continuous fluorogenic substrate assays) and negative controls (e.g., α1-antitrypsin) are critical for reproducibility .

Q. What strategies improve the compound’s solubility and pharmacokinetic profile?

  • Prodrug Design : Esterification of the hydroxyphenyl group (e.g., acetyl or phosphate prodrugs) enhances aqueous solubility .
  • Co-crystallization : highlights co-crystallization with cyclodextrins to improve bioavailability.
  • Salt Formation : Converting the free base to a hydrochloride salt () increases stability in physiological buffers .

Methodological Considerations

Q. What analytical techniques resolve stereochemical uncertainties in the pyrrolidine core?

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and isopropanol/hexane mobile phases.
  • X-ray Crystallography : demonstrates its utility in confirming absolute configuration for related pyrrolidine derivatives .

Q. How are metabolic stability and toxicity profiles assessed preclinically?

  • Microsomal Assays : Incubation with rat/human liver microsomes identifies metabolites (e.g., hydroxylation at the fluorobenzyl group).
  • CYP450 Inhibition Screening : Evaluates drug-drug interaction risks () .
  • hERG Assays : Mitigate cardiac toxicity risks by testing inhibition of the hERG potassium channel .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。